![molecular formula C10H14N2O B1291926 3-(4-aminophenyl)-N-methylpropanamide CAS No. 705256-69-5](/img/structure/B1291926.png)
3-(4-aminophenyl)-N-methylpropanamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications
Comprehensive Analysis of 3-(4-Aminophenyl)-N-methylpropanamide Applications
3-(4-Aminophenyl)-N-methylpropanamide is a compound with potential applications in various scientific research fields due to its unique chemical structure. Below is a detailed analysis of six unique applications, each presented in a separate section.
OLED Emitter Material
Organic Light-Emitting Diodes (OLEDs): have revolutionized display and lighting technologies. The compound’s fluorescent properties make it an excellent candidate for OLED applications. It exhibits good thermal stability, film-forming ability, and efficient energy transfer from host to dopant, which are crucial for high-performance OLEDs.
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks: are crystalline materials formed by covalent interactions between monomers. They are known for their high surface area and adsorption capacity . The compound can be used as a building block in COFs due to its ability to form strong covalent bonds, contributing to the stability and functionality of COFs .
Hierarchical Porosity in Polymers
The compound’s structure allows for the creation of polymers with hierarchical porosity . This property is significant in applications such as catalysis , semiconductors , sensors , and pollutant treatment , where the size and distribution of pores can affect performance .
Synthesis of Pyrene-based MOFs
Metal–Organic Frameworks (MOFs): with pyrene-based ligands benefit from the compound’s optical and electronic properties . Its structure can be utilized to synthesize MOFs that have applications in gas storage , separation , and catalysis .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-aminophenyl)-N-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIZSQMXCUSTBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631239 |
Source
|
Record name | 3-(4-Aminophenyl)-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
705256-69-5 |
Source
|
Record name | 3-(4-Aminophenyl)-N-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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